molecular formula C21H24FN3O5 B4513280 TRANS-4-[({[3-(2-FLUORO-4-METHOXYPHENYL)-6-OXOPYRIDAZIN-1(6H)-YL]ACETYL}AMINO)METHYL]CYCLOHEXANECARBOXYLIC ACID

TRANS-4-[({[3-(2-FLUORO-4-METHOXYPHENYL)-6-OXOPYRIDAZIN-1(6H)-YL]ACETYL}AMINO)METHYL]CYCLOHEXANECARBOXYLIC ACID

Cat. No.: B4513280
M. Wt: 417.4 g/mol
InChI Key: BXRNJIOTNGNJFI-UHFFFAOYSA-N
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Description

TRANS-4-[({[3-(2-FLUORO-4-METHOXYPHENYL)-6-OXOPYRIDAZIN-1(6H)-YL]ACETYL}AMINO)METHYL]CYCLOHEXANECARBOXYLIC ACID is a complex organic compound with a unique structure that includes a fluorinated aromatic ring, a pyridazinone moiety, and a cyclohexane carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TRANS-4-[({[3-(2-FLUORO-4-METHOXYPHENYL)-6-OXOPYRIDAZIN-1(6H)-YL]ACETYL}AMINO)METHYL]CYCLOHEXANECARBOXYLIC ACID typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyridazinone Moiety: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Fluorinated Aromatic Ring: This step often involves electrophilic aromatic substitution reactions using fluorinated benzene derivatives.

    Coupling Reactions: The final assembly of the molecule may involve amide bond formation through coupling reactions using reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

TRANS-4-[({[3-(2-FLUORO-4-METHOXYPHENYL)-6-OXOPYRIDAZIN-1(6H)-YL]ACETYL}AMINO)METHYL]CYCLOHEXANECARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the pyridazinone moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) as bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may be studied for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with specific enzymes or receptors could make it useful in treating certain diseases.

Industry

In industry, the compound could be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity.

Mechanism of Action

The mechanism of action of TRANS-4-[({[3-(2-FLUORO-4-METHOXYPHENYL)-6-OXOPYRIDAZIN-1(6H)-YL]ACETYL}AMINO)METHYL]CYCLOHEXANECARBOXYLIC ACID likely involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic ring and pyridazinone moiety may play key roles in binding to these targets, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • TRANS-4-[({[3-(2-CHLORO-4-METHOXYPHENYL)-6-OXOPYRIDAZIN-1(6H)-YL]ACETYL}AMINO)METHYL]CYCLOHEXANECARBOXYLIC ACID
  • TRANS-4-[({[3-(2-BROMO-4-METHOXYPHENYL)-6-OXOPYRIDAZIN-1(6H)-YL]ACETYL}AMINO)METHYL]CYCLOHEXANECARBOXYLIC ACID

Uniqueness

The presence of the fluorine atom in TRANS-4-[({[3-(2-FLUORO-4-METHOXYPHENYL)-6-OXOPYRIDAZIN-1(6H)-YL]ACETYL}AMINO)METHYL]CYCLOHEXANECARBOXYLIC ACID distinguishes it from its analogs. Fluorine can significantly alter the compound’s reactivity, stability, and biological activity, making it a unique and valuable compound for research and development.

Properties

IUPAC Name

4-[[[2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]methyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O5/c1-30-15-6-7-16(17(22)10-15)18-8-9-20(27)25(24-18)12-19(26)23-11-13-2-4-14(5-3-13)21(28)29/h6-10,13-14H,2-5,11-12H2,1H3,(H,23,26)(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRNJIOTNGNJFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3CCC(CC3)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TRANS-4-[({[3-(2-FLUORO-4-METHOXYPHENYL)-6-OXOPYRIDAZIN-1(6H)-YL]ACETYL}AMINO)METHYL]CYCLOHEXANECARBOXYLIC ACID
Reactant of Route 2
Reactant of Route 2
TRANS-4-[({[3-(2-FLUORO-4-METHOXYPHENYL)-6-OXOPYRIDAZIN-1(6H)-YL]ACETYL}AMINO)METHYL]CYCLOHEXANECARBOXYLIC ACID
Reactant of Route 3
TRANS-4-[({[3-(2-FLUORO-4-METHOXYPHENYL)-6-OXOPYRIDAZIN-1(6H)-YL]ACETYL}AMINO)METHYL]CYCLOHEXANECARBOXYLIC ACID
Reactant of Route 4
TRANS-4-[({[3-(2-FLUORO-4-METHOXYPHENYL)-6-OXOPYRIDAZIN-1(6H)-YL]ACETYL}AMINO)METHYL]CYCLOHEXANECARBOXYLIC ACID
Reactant of Route 5
TRANS-4-[({[3-(2-FLUORO-4-METHOXYPHENYL)-6-OXOPYRIDAZIN-1(6H)-YL]ACETYL}AMINO)METHYL]CYCLOHEXANECARBOXYLIC ACID
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
TRANS-4-[({[3-(2-FLUORO-4-METHOXYPHENYL)-6-OXOPYRIDAZIN-1(6H)-YL]ACETYL}AMINO)METHYL]CYCLOHEXANECARBOXYLIC ACID

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